An In-Depth Technical Guide to Isorhamnetin 3-O-galactoside: Natural Sources, Discovery, and Analysis
An In-Depth Technical Guide to Isorhamnetin 3-O-galactoside: Natural Sources, Discovery, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhamnetin (B1672294) 3-O-galactoside, a flavonoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of its natural sources, discovery, and the analytical methodologies employed for its isolation and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
Isorhamnetin 3-O-galactoside is a naturally occurring flavonoid, a class of secondary metabolites widely distributed in the plant kingdom. It is a glycosidic derivative of isorhamnetin, which is the 3'-O-methylated metabolite of quercetin (B1663063). The attachment of a galactose moiety to the isorhamnetin backbone at the 3-hydroxyl position significantly influences its bioavailability and pharmacological activity. This guide delves into the botanical origins of this compound, its initial discovery, and the technical protocols for its extraction, purification, and structural elucidation.
Natural Sources of Isorhamnetin 3-O-galactoside
Isorhamnetin 3-O-galactoside has been identified in a variety of plant species. The primary and most frequently cited sources include:
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Opuntia ficus-indica (Prickly Pear): This cactus species is a well-documented source of isorhamnetin glycosides, including the 3-O-galactoside derivative.
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Oenanthe javanica (Water Dropwort): This aquatic plant is another significant source from which isorhamnetin 3-O-galactoside has been isolated.[1]
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Artemisia capillaris (Capillary Wormwood): This herb, used in traditional medicine, has been shown to contain isorhamnetin 3-O-galactoside.[2]
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Tagetes erecta (Marigold): The flowers of this common ornamental plant are a reported source of isorhamnetin 3-O-galactoside.[3]
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Centaurea corcubionensis : This plant species has been reported to contain isorhamnetin 3-O-galactoside.[4]
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Anthyllis vulneraria (Kidney Vetch): This medicinal plant is also a known source of the compound.[4]
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Adenostoma fasciculatum (Chamise): This shrub has been identified as a natural source of isorhamnetin 3-O-galactoside.
While these plants are confirmed sources, the concentration of isorhamnetin 3-O-galactoside can vary depending on factors such as the plant part, geographical location, and harvesting time.
Discovery and Nomenclature
Quantitative Data on Isorhamnetin Glycosides in Natural Sources
Quantitative analysis of specific flavonoid glycosides in plants is crucial for standardization and for identifying high-yielding sources. The following table summarizes the available quantitative data for various isorhamnetin glycosides in different plant species. It is important to note that specific quantitative data for Isorhamnetin 3-O-galactoside is limited in the available literature.
| Plant Species | Plant Part | Isorhamnetin Glycoside | Concentration (mg/100g DW unless otherwise specified) | Reference |
| Opuntia ficus-indica | Cladodes | Isorhamnetin-3-O-rutinoside | 703.33 ± 28.45 | [6] |
| Pulp | Isorhamnetin-3-O-rutinoside | 271.39 ± 25.59 | [6] | |
| Peels | Isorhamnetin-3-O-rutinoside | 254.51 ± 31.03 | [6] | |
| Cladodes | Isorhamnetin-3-O-glucoside | 149.71 ± 10.13 | [6] | |
| Pulp | Isorhamnetin-3-O-glucoside | 184.14 ± 14.91 | [6] | |
| Peels | Isorhamnetin-3-O-glucoside | 223.66 ± 14.44 | [6] | |
| Hippophae rhamnoides | Berries | Isorhamnetin-3-O-rutinoside | 96.4 - 228 | [6] |
| Berries | Isorhamnetin-3-O-glucoside | 62.0 - 217.0 | [6] | |
| Berries | Isorhamnetin-3-O-glucoside-7-O-rhamnoside | 37.8 - 90.8 | [6] | |
| Ginkgo biloba | Leaves | Isorhamnetin-3-O-rutinoside | 30 - 80 | [7] |
| Microctis folium | Narcissin (Isorhamnetin-3-O-rutinoside) | 1.72 - 5.17 mg/g DW | [7] |
Data for Isorhamnetin 3-O-galactoside is not specified in these studies and represents a gap in the current literature.
Experimental Protocols
The isolation and identification of Isorhamnetin 3-O-galactoside from plant sources involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol synthesized from established methods for flavonoid glycoside purification.
Extraction
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Plant Material Preparation : The selected plant material (e.g., dried and powdered leaves, flowers, or cladodes) is the starting point.
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Solvent Extraction : Maceration or Soxhlet extraction is performed using a polar solvent, typically 80% methanol (B129727) or ethanol, to extract the flavonoid glycosides. The extraction is usually repeated multiple times to ensure maximum yield.
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Concentration : The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification
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Liquid-Liquid Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
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Column Chromatography : The enriched fraction is subjected to column chromatography using a stationary phase like silica (B1680970) gel or Sephadex LH-20.[8]
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Silica Gel Chromatography : A gradient elution is performed with a solvent system such as chloroform-methanol or ethyl acetate-methanol, with increasing polarity.
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Sephadex LH-20 Chromatography : Elution is typically carried out with methanol to separate compounds based on molecular size and polarity.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Fractions containing the target compound are further purified by Prep-HPLC on a C18 column. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with a small percentage of formic acid) is commonly used. The eluent is monitored by a UV detector at the characteristic absorption maxima of isorhamnetin glycosides (around 254 and 355 nm).
Structure Elucidation
The purified Isorhamnetin 3-O-galactoside is subjected to spectroscopic analysis for structural confirmation.
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Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H-NMR : Provides information on the proton chemical shifts and coupling constants, revealing the structure of the aglycone and the sugar moiety.
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¹³C-NMR : Determines the number and chemical environment of the carbon atoms.
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2D-NMR (COSY, HSQC, HMBC) : These experiments are crucial for establishing the connectivity between protons and carbons, confirming the structure of the isorhamnetin aglycone, the identity of the sugar as galactose, and the position of the glycosidic linkage at C-3.
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Visualizations
Biosynthetic Pathway
The biosynthesis of Isorhamnetin 3-O-galactoside originates from the general phenylpropanoid pathway, leading to the formation of flavonoids. The final steps involve the methylation of quercetin to isorhamnetin, followed by glycosylation.
Caption: Biosynthesis of Isorhamnetin 3-O-galactoside.
Experimental Workflow
The general workflow for the isolation and identification of Isorhamnetin 3-O-galactoside from a plant source is depicted below.
Caption: Isolation and Identification Workflow.
Conclusion
Isorhamnetin 3-O-galactoside is a significant natural product with a growing body of research highlighting its potential health benefits. This technical guide has provided a detailed overview of its natural sources, discovery, and the methodologies required for its isolation and characterization. While several plant sources have been identified, further quantitative studies are needed to determine the most abundant and economically viable sources for this compound. The detailed experimental protocols and workflows presented herein offer a solid foundation for researchers to advance the study of Isorhamnetin 3-O-galactoside and explore its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Isorhamnetin 3-galactoside | C22H22O12 | CID 13245586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
